Lithium;trimethyl(prop-1-ynyl)silane
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Overview
Description
It is a colorless liquid that is miscible with toluene and has a boiling point of approximately 99-100°C . This compound is widely used in organic synthesis, particularly in the preparation of highly substituted indenes and indenones via palladium-catalyzed carboannulation and rhodium-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Carboannulation: This method involves the use of palladium catalysts to facilitate the formation of highly substituted indenes from 1-(Trimethylsilyl)-1-propyne.
Rhodium-Catalyzed Reactions: In this method, 1-(Trimethylsilyl)-1-propyne reacts with 2-bromophenylboronic acids in the presence of rhodium catalysts to form indenones.
Industrial Production Methods: The industrial production of 1-(Trimethylsilyl)-1-propyne typically involves the reaction of trimethyl(prop-1-ynyl)silane with n-butyllithium in tetrahydrofuran and hexane at low temperatures, followed by further reactions with various reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(Trimethylsilyl)-1-propyne can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It is commonly involved in substitution reactions, particularly in the presence of palladium or rhodium catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in carboannulation reactions to form indenes.
Rhodium Catalysts: Employed in reactions with 2-bromophenylboronic acids to produce indenones.
n-Butyllithium: Utilized in the initial preparation steps in tetrahydrofuran and hexane.
Major Products:
Scientific Research Applications
1-(Trimethylsilyl)-1-propyne has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of indenes and indenones.
Biology: The compound is utilized in the synthesis of biologically active molecules and intermediates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-1-propyne involves its ability to participate in catalytic reactions facilitated by palladium and rhodium catalysts. These catalysts enable the compound to undergo carboannulation and other reactions, leading to the formation of highly substituted indenes and indenones . The molecular targets and pathways involved include the activation of carbon-carbon bonds and the formation of new carbon-silicon bonds.
Comparison with Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.
Trimethylsilylpropyne: A closely related compound with comparable properties and applications.
Uniqueness: 1-(Trimethylsilyl)-1-propyne is unique due to its specific reactivity in palladium and rhodium-catalyzed reactions, making it particularly valuable in the synthesis of highly substituted indenes and indenones .
Properties
CAS No. |
23832-16-8 |
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Molecular Formula |
C6H11LiSi |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
lithium;trimethyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI Key |
NKIVCFOVMWQTGQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)C#C[CH2-] |
Origin of Product |
United States |
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